4-(N,N-Dipropylamino)styrene

Description

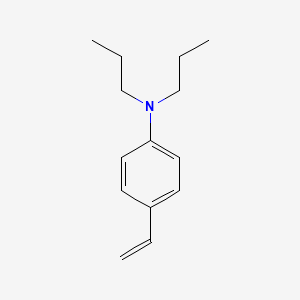

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-N,N-dipropylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-4-11-15(12-5-2)14-9-7-13(6-3)8-10-14/h6-10H,3-5,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDPXEYMQKJJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190890-57-3 | |

| Record name | 4-ethenyl-N,N-dipropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Detection of Nitroaromatic Compounds:for Electron Deficient Analytes, Such As the Nitroaromatic Compounds Found in Many Explosives E.g., Nitrobenzene , the Primary Detection Mechanism is Fluorescence Quenching Via Photoinduced Electron Transfer Pet .nih.govthe Dialkylamino Substituted Styrene Moiety is Highly Electron Rich and Acts As an Excellent Excited State Electron Donor.

The process unfolds as follows:

The fluorophore in the polymer absorbs a photon and is promoted to its excited state (Fluorophore*).

If a nitroaromatic molecule (Analyte) is in close proximity, an energetically favorable transfer of an electron can occur from the excited fluorophore to the analyte.

This transfer forms a transient radical ion pair (Fluorophore•+ / Analyte•−).

The fluorophore returns to its ground state through this non-radiative pathway, effectively "quenching" its fluorescence.

The degree of quenching is proportional to the concentration of the nitroaromatic analyte. Sensors based on this principle have demonstrated high sensitivity, with detection limits for some nitroaromatics reaching the nanomolar range in solution and parts-per-million (ppm) levels in the vapor phase. nih.gov

Electronic Structure and Photophysical Mechanisms of 4 N,n Dipropylamino Styrene Systems

Quantum Chemical Calculations of Electronic Structure

Theoretical chemistry provides powerful tools to understand the electronic properties of molecules. For systems like 4-(N,N-Dipropylamino)styrene, quantum chemical calculations are indispensable for elucidating the nature of its ground and excited states.

Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure of molecules. By approximating the exchange-correlation energy, DFT can accurately predict various ground-state properties. For a molecule like this compound, DFT calculations would typically be employed to determine its optimized geometry, electronic energy levels (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and dipole moment. The HOMO is expected to be localized on the electron-rich N,N-dipropylamino group, while the LUMO would be predominantly on the styrene (B11656) fragment, a characteristic feature of donor-acceptor systems.

Table 1: Predicted Ground State Properties of a Generic 4-(Dialkylamino)styrene from DFT Calculations

| Property | Predicted Characteristic |

|---|---|

| Optimized Geometry | Near-planar conformation to maximize π-conjugation |

| HOMO Localization | Primarily on the N,N-dialkylamino group |

| LUMO Localization | Primarily on the styrene moiety |

This table is illustrative and based on general principles of similar molecules, as specific data for this compound is not available.

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TDDFT) is the most widely used method. TDDFT allows for the calculation of vertical excitation energies, oscillator strengths (which relate to the intensity of absorption bands), and the nature of electronic transitions. For this compound, TDDFT calculations would be crucial to characterize the low-lying excited states, particularly the locally excited (LE) and intramolecular charge transfer (ICT) states. The lowest energy transition would likely be a HOMO to LUMO excitation, corresponding to a significant transfer of electron density from the amino group to the styrene part, thus defining it as an ICT state.

Molecules with significant charge transfer characteristics often exhibit large nonlinear optical (NLO) properties. The first hyperpolarizability (β) is a measure of the second-order NLO response. Theoretical calculations of hyperpolarizability are often performed using DFT with specialized basis sets. These calculations can predict the NLO potential of compounds like this compound, which is relevant for applications in optoelectronics. The magnitude of hyperpolarizability is strongly correlated with the extent of intramolecular charge transfer.

Intramolecular Charge Transfer (ICT) Dynamics and Twisted Intramolecular Charge Transfer (TICT) States

Upon photoexcitation, many donor-acceptor molecules can undergo a process of intramolecular charge transfer. The dynamics and nature of this charge transfer are highly dependent on the molecular structure and the surrounding environment.

In some cases, the intramolecular charge transfer can occur in a planar or near-planar molecular conformation. This is referred to as a Planar Intramolecular Charge Transfer (PICT) state. In such a state, the π-conjugation between the donor and acceptor moieties is maintained. The emission from a PICT state is typically observed in nonpolar solvents. The existence and stability of a PICT state versus a twisted state is a subject of ongoing research in many similar systems.

The polarity of the solvent plays a critical role in the photophysics of donor-acceptor molecules. In polar solvents, the excited state with a larger dipole moment will be more stabilized. For molecules like this compound, the ICT state is expected to have a significantly larger dipole moment than the ground state or the locally excited state.

This stabilization can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. In the TICT model, following photoexcitation, the molecule undergoes a conformational change involving the rotation around the single bond connecting the donor and the π-system. This twisting leads to a decoupling of the donor and acceptor orbitals, which facilitates a more complete charge separation and results in a highly polar state. The emission from the TICT state is characteristically red-shifted compared to the emission from the LE or PICT state and is more prominent in polar solvents. The absence of specific experimental or theoretical data for this compound prevents a definitive statement on its behavior, but the principles observed in analogous compounds strongly suggest a similar dependence on solvent polarity.

Table 2: Expected Influence of Solvent Polarity on the Photophysical Properties of this compound

| Solvent Polarity | Expected Dominant Excited State | Emission Characteristics |

|---|---|---|

| Nonpolar | Locally Excited (LE) or Planar ICT (PICT) | Higher energy, shorter wavelength |

This table is a predictive representation based on the established behavior of similar donor-acceptor molecules.

Influence of Molecular Torsion and Planarity on Excited State Dynamics

The photophysical behavior of this compound in the excited state is profoundly governed by its molecular geometry, specifically the torsional freedom around key single bonds. As a donor-π-acceptor system, its structure consists of an electron-donating N,N-dipropylamino group connected to an electron-accepting styrene moiety through a phenyl ring. Upon photoexcitation, the molecule transitions to an excited state with significant intramolecular charge transfer (ICT) character. The dynamics of this excited state are largely dictated by the ability of different parts of the molecule to rotate relative to each other.

In fluid solutions, the molecule possesses considerable conformational freedom. The primary non-radiative decay pathway involves the rotation of the C-C single bond connecting the phenyl ring and the vinyl group, as well as the twisting of the C-N bond of the dipropylamino group. This torsional motion facilitates the molecule's transition from the initial Franck-Condon excited state to a non-emissive, twisted intramolecular charge transfer (TICT) state. In the TICT state, the donor and acceptor moieties are oriented nearly perpendicular to each other, which minimizes the orbital overlap and promotes rapid, non-radiative decay to the ground state through a conical intersection. pku.edu.cn This process is a highly efficient quenching mechanism, resulting in weak fluorescence when the molecule is in a low-viscosity environment. rsc.orgresearchgate.net

Conversely, when molecular torsion is restricted, the non-radiative decay pathways are suppressed. This can be achieved by increasing the viscosity of the solvent, incorporating the molecule into a rigid polymer matrix, or inducing aggregation. researchgate.netwikipedia.org In such environments, the molecule is forced to maintain a more planar conformation in the excited state. This planarity enhances the π-conjugation across the molecule, stabilizes the emissive locally excited (LE) or planar intramolecular charge transfer (PICT) state, and closes the non-radiative decay channels involving large-amplitude twisting. researchgate.net As a result, the radiative decay (fluorescence) becomes the dominant relaxation pathway, leading to a significant increase in the fluorescence quantum yield. rsc.org This phenomenon, where emission is induced by restricting intramolecular rotation, is a cornerstone of the Aggregation-Induced Emission (AIE) effect. rsc.orgwikipedia.org

Luminescence and Fluorescence Properties

Solvatochromic Effects in Emission Spectra

This compound exhibits pronounced solvatochromism, meaning its absorption and, more significantly, its emission spectra are sensitive to the polarity of the surrounding solvent. mdpi.com This behavior is characteristic of molecules that experience a substantial change in their dipole moment upon electronic excitation. The ground state of this compound is relatively nonpolar, but the excited state possesses a strong charge-transfer character, leading to a much larger dipole moment. nih.govnih.gov

In nonpolar solvents, the energy difference between the less polar ground state and the more polar excited state is large, resulting in emission at shorter wavelengths (higher energy). As the solvent polarity increases, the solvent molecules reorient around the excited-state dipole, providing a greater degree of stabilization. nih.gov This stabilization lowers the energy of the excited state more than it affects the ground state, leading to a smaller energy gap for emission. Consequently, the fluorescence spectrum shifts to longer wavelengths (a bathochromic or red shift) in more polar solvents. researchgate.netnih.gov This positive solvatochromism is a direct spectroscopic manifestation of the ICT character of the emissive state.

The magnitude of the solvatochromic shift can be correlated with various solvent polarity scales, such as the Lippert-Mataga plot, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. The table below illustrates the expected solvatochromic behavior of this compound based on data for analogous donor-acceptor styrenes. researchgate.net

| Solvent | Polarity (ET(N)) | Emission Maximum (λem, nm) |

| n-Hexane | 0.009 | ~420 |

| Toluene | 0.099 | ~445 |

| Tetrahydrofuran (THF) | 0.207 | ~480 |

| Acetonitrile | 0.460 | ~530 |

| Methanol | 0.762 | ~550 |

Note: Data are representative values for a typical dialkylaminostyrene derivative and illustrate the general trend.

Aggregation-Induced Emission (AIE) Mechanisms and Characterization

While many conventional fluorophores suffer from aggregation-caused quenching (ACQ) where their emission is diminished in the solid state or at high concentrations, this compound is a candidate for the opposite phenomenon: Aggregation-Induced Emission (AIE). wikipedia.orgnih.gov Molecules with AIE properties are typically non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation. rsc.orgresearchgate.net

The primary mechanism behind AIE is the restriction of intramolecular motion (RIM). nih.gov As discussed previously, in dilute solution, this compound can readily undergo torsional motions around its single bonds, providing an efficient non-radiative pathway for energy dissipation. rsc.org However, when the molecules aggregate, for instance in a poor solvent or in the solid state, these intramolecular rotations are physically hindered by neighboring molecules. pku.edu.cnresearchgate.net This steric hindrance effectively blocks the non-radiative decay channels. With the main non-radiative pathway deactivated, the excited molecule is forced to release its energy through radiative decay, leading to a dramatic enhancement of fluorescence. rsc.orgwikipedia.org

AIE is typically characterized by measuring the fluorescence of the compound in a mixture of a good solvent (e.g., THF) and a poor solvent (e.g., water). In pure THF, the molecule is well-dissolved and fluorescence is weak. As the fraction of water (the "anti-solvent") is gradually increased, the molecules begin to aggregate. This aggregation leads to a significant and often non-linear increase in fluorescence intensity, which is the hallmark of AIE. nih.gov

Quantum Yield and Non-Radiative Decay Pathways

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For this compound, the quantum yield is highly dependent on the molecular environment, which dictates the competition between radiative and non-radiative decay pathways. researchgate.netnih.gov

In non-viscous solvents where the molecule is free to rotate, the dominant decay pathway is non-radiative, proceeding through the formation of a TICT state. This leads to a very low fluorescence quantum yield, often less than 0.01. researchgate.net The rate of this non-radiative decay (knr) is much faster than the rate of radiative decay (kr).

The primary non-radiative decay pathways include:

Intramolecular Rotation: Torsional motion leading to a conical intersection with the ground state potential energy surface. pku.edu.cnrsc.org

| Environment | State of Molecule | Dominant Decay Pathway | Typical Quantum Yield (ΦF) |

| Dilute THF Solution | Dissolved, Mobile | Non-Radiative (Torsion) | < 0.01 |

| THF/Water (10:90) | Aggregated, Restricted | Radiative (Fluorescence) | > 0.60 |

| Solid Powder | Solid, Restricted | Radiative (Fluorescence) | > 0.80 |

Intermolecular Interactions and Their Spectroscopic Manifestations

Intermolecular interactions play a critical role in defining the spectroscopic properties of this compound, both in solution and in the condensed phase. These interactions can be broadly categorized as solute-solvent and solute-solute interactions.

Solute-Solvent Interactions: As detailed in the section on solvatochromism, the interaction between the this compound dipole and the surrounding solvent molecules dictates the energy of the electronic states. mdpi.com The stabilization of the highly polar excited state by polar solvents is a direct spectroscopic manifestation, observed as a red shift in the emission spectrum. This demonstrates how non-covalent dipole-dipole interactions with the solvent shell directly modulate the molecule's fluorescence properties.

Solute-Solute Interactions: In the aggregated state or at high concentrations, solute-solute interactions become dominant. The spectroscopic outcome of these interactions depends heavily on the specific packing arrangement of the molecules. nih.govmdpi.com

AIE-type Packing: In systems like this compound, the bulky N,N-dipropyl groups can frustrate the formation of co-facial π-π stacks that typically lead to fluorescence quenching. nih.gov Instead, the molecules may adopt a looser, propeller-like arrangement in the aggregate. This type of packing does not create strong electronic coupling between molecules but is highly effective at physically locking them in place, restricting intramolecular rotations. The spectroscopic manifestation is the strong fluorescence enhancement characteristic of AIE. rsc.orgwikipedia.org

Excimer/Exciton (B1674681) Coupling: In contrast, if molecules were to arrange in a parallel, co-facial manner (H-aggregates), strong π-π interactions would lead to exciton coupling, often resulting in a blue-shifted absorption and quenched or red-shifted, broad emission (excimer emission). rsc.org The prevalence of AIE over ACQ in similar systems suggests that the former packing mode is favored.

Therefore, the study of intermolecular interactions is key to understanding the transition from weak, solvatochromic emission in solution to strong, aggregation-induced emission in the solid state. The spectroscopic properties are a direct readout of the type and strength of these collective interactions. nih.govsoton.ac.uk

Non Linear Optical Nlo Properties and Phenomena in 4 N,n Dipropylamino Styrene Derivatives

Fundamental Principles of Second and Third-Order Nonlinear Optics

Non-linear optics describes the behavior of light in a material where the polarization density P responds non-linearly to the electric field E of the light. wikipedia.org This phenomenon becomes significant only at very high light intensities, such as those produced by lasers. wikipedia.org The relationship can be expressed as a power series:

P = ε₀(χ⁽¹⁾E + χ⁽²⁾E ² + χ⁽³⁾E ³ + ...)

Here, ε₀ is the permittivity of free space, and χ⁽ⁿ⁾ is the nth-order electric susceptibility. rochester.eduyoutube.com

χ⁽¹⁾ governs linear optical phenomena like refraction and absorption. rochester.edu

χ⁽²⁾ is the second-order susceptibility, responsible for effects like Second Harmonic Generation (SHG), where two photons of frequency ω are converted into a single photon of frequency 2ω. wikipedia.orgwikipedia.org For a material to exhibit second-order NLO properties (i.e., have a non-zero χ⁽²⁾), it must lack a center of inversion symmetry. rochester.eduwikipedia.org

χ⁽³⁾ is the third-order susceptibility, which gives rise to phenomena such as third-harmonic generation and the intensity-dependent refractive index. rochester.eduwashington.edu Third-order effects can occur in all materials, regardless of symmetry. washington.edu

At the molecular level, these macroscopic susceptibilities (χ⁽²⁾ and χ⁽³⁾) originate from the molecular hyperpolarizabilities (β and γ). washington.edu

First and Second-Order Hyperpolarizability Studies (β and γ)

The molecular counterparts to the macroscopic susceptibilities are the first (β) and second (γ) hyperpolarizabilities. These intrinsic properties quantify the non-linear response of a single molecule to an intense electric field.

First-order hyperpolarizability (β) is the microscopic origin of the macroscopic χ⁽²⁾ susceptibility. It is a key parameter for evaluating the effectiveness of NLO materials. nih.gov In D-π-A systems like 4-(N,N-Dipropylamino)styrene derivatives, a large β value is associated with a significant intramolecular charge transfer (ICT) from the electron-donating group (N,N-Dipropylamino) to an electron-accepting group through the π-conjugated bridge.

Second-order hyperpolarizability (γ) gives rise to the third-order susceptibility χ⁽³⁾. While knowledge of structure-property relationships for γ is less defined than for β, it is known to increase rapidly with the length of the π-conjugated system. acs.org

Theoretical and experimental studies on related D-π-A chromophores consistently show that modifying the donor, acceptor, and π-bridge components can tune these hyperpolarizability values. For instance, theoretical calculations on various chromophores demonstrate that strong intramolecular charge transfer between different parts of the molecule leads to large β and γ values. researchgate.net

Second Harmonic Generation (SHG) Efficiency and Characterization

Second Harmonic Generation (SHG) is a quintessential second-order NLO process where two photons of the same frequency interact with a non-linear material to generate a new photon with twice the energy and frequency. wikipedia.orgnih.gov The efficiency of this frequency doubling is a critical measure for practical applications, such as laser technology. arxiv.org

For materials based on this compound derivatives, high SHG efficiency is contingent on two main factors:

Large Molecular Hyperpolarizability (β): The molecule itself must have a strong NLO response.

Non-centrosymmetric Alignment: In the bulk material (e.g., a crystal or a poled polymer), the molecules must be aligned in a way that lacks inversion symmetry. rochester.eduwikipedia.org Weak interactions like hydrogen bonds can help stabilize this non-centrosymmetric packing, contributing to a higher SHG efficiency. elsevierpure.com

The Kurtz-Perry powder technique is a common method to evaluate the SHG efficiency of new materials, often comparing them to a standard like Potassium Dihydrogen Phosphate (KDP) or urea. nih.govrsc.org Studies on structurally similar organic chromophores have shown SHG efficiencies many times that of KDP or urea, highlighting the potential of this class of materials for frequency conversion applications. elsevierpure.comrsc.org

Optical Power Limiting and Optical Switching Behaviors

Third-order NLO properties are crucial for applications in all-optical switching and optical power limiting.

Optical Power Limiting: This is a phenomenon where the transmittance of a material decreases as the intensity of incident light increases. It is a vital function for protecting sensitive optical sensors and the human eye from high-intensity laser pulses. The mechanism in many organic chromophores is attributed to two-photon absorption (2PA) and subsequent excited-state absorption, which leads to reverse saturable absorption (RSA). elsevierpure.com Materials with a large third-order nonlinear response are essential for these applications. colorado.edu

All-Optical Switching: This technology uses light to control light, avoiding the slower electron-to-photon conversion in traditional electronics. nih.gov Materials with a large intensity-dependent refractive index (a χ⁽³⁾ effect) are required. acs.org The switching mechanism in molecules like this compound derivatives can be governed by the displacement of π-conjugated electrons under an external electric field, effectively changing the material from a transmissive ("ON") to an absorptive ("OFF") state, or vice-versa. acs.org

Structure-Property Relationships Governing NLO Responses

The NLO properties of this compound and its derivatives are not static; they are intimately linked to the molecule's chemical structure. researchgate.net Understanding these relationships is key to designing molecules with optimized performance for specific applications.

Several factors influence the NLO response:

Molecular Geometry: The planarity of the molecule affects the overlap of π-orbitals, which is crucial for efficient charge transfer. doi.org Twisting the π-system can, in some cases, lead to exceptionally large hyperpolarizability values. acs.org

Intermolecular Interactions: In the solid state, how molecules pack together is critical. For second-order effects like SHG, a non-centrosymmetric arrangement is required. Hydrogen bonding and other weak forces can guide this alignment. elsevierpure.com

Substituent Effects: The nature of the electron-donating and accepting groups has a profound impact. Stronger donors and acceptors generally lead to a larger NLO response.

The following table summarizes the key structural elements and their impact on NLO properties based on general findings for D-π-A chromophores.

| Structural Element | Impact on NLO Properties | Rationale |

| Donor Group | Stronger electron-donating groups increase β and γ. | Enhances intramolecular charge transfer (ICT). |

| Acceptor Group | Stronger electron-withdrawing groups increase β and γ. | Increases the dipole moment change upon excitation, enhancing ICT. |

| π-Conjugated Bridge | Longer conjugation length significantly increases β and γ. | Reduces the HOMO-LUMO energy gap, increasing electron delocalization and polarizability. doi.org |

| Molecular Planarity | Improved planarity generally enhances NLO response. | Maximizes π-orbital overlap, facilitating efficient charge transfer. doi.org |

Influence of π-Conjugation Length and Donor-Acceptor Strength on NLO Properties

The core principle for enhancing NLO properties in D-π-A systems lies in maximizing intramolecular charge transfer. This is achieved by carefully tuning the length of the π-conjugated bridge and the electronic strength of the donor and acceptor groups. doi.org

Influence of π-Conjugation Length: Extending the π-system (e.g., by adding more double bonds or aromatic rings to the styrene (B11656) backbone) systematically reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). doi.orgmdpi.com This smaller energy gap leads to greater electron delocalization and polarizability, which in turn causes a significant enhancement of both β and γ. doi.orgnih.gov Studies have shown that increasing the conjugation length can dramatically improve power conversion efficiency in related organic solar cell materials, a property also linked to efficient charge transfer. rsc.org

Influence of Donor-Acceptor Strength: The N,N-Dipropylamino group is a moderately strong electron donor. The NLO response can be amplified by pairing it with a powerful electron acceptor group attached to the other end of the styrene system. The greater the electronic disparity between the donor and acceptor, the more polarized the π-system becomes, leading to a larger ground-state dipole moment and a more significant change upon excitation. This directly translates to a higher first hyperpolarizability (β). Research on various D-π-A systems confirms that the combination of a strong donor and a strong acceptor is a fundamental strategy for maximizing second-order NLO effects. researchgate.net

Advanced Applications and Device Integration in Research Contexts

Optoelectronic Device Development

A review of current research literature was conducted to ascertain the role of 4-(N,N-Dipropylamino)styrene in the development of optoelectronic devices.

Organic Solar Cells (OSCs) and Cathode Interlayer Materials

Currently, there is no specific research data available in the reviewed scientific literature detailing the application or performance of this compound as a component in organic solar cells or as a cathode interlayer material. While related styryl compounds are explored for various roles in organic electronics, specific studies focused on the dipropylamino derivative in this context were not identified.

Photodetectors and Photorefractive Devices

An examination of scientific publications did not yield specific information on the use of this compound in the fabrication or enhancement of photodetectors or photorefractive devices. The unique photophysical properties of this specific compound in these applications remain an area for future investigation.

Organic Light-Emitting Diodes (OLEDs)

The application of this compound in the context of Organic Light-Emitting Diodes (OLEDs) is not documented in the available research literature. Consequently, there are no detailed findings or performance data tables regarding its use as an emitter, host, or transport layer material in OLED architectures.

Fluorescent Probes for Bio-related Research

The potential utility of this compound as a fluorescent probe in biological research was investigated. While styryl-based dyes are a known class of fluorescent probes, specific data for the N,N-Dipropylamino variant is limited.

G-Quadruplex Visualization and Selective Staining

Scientific literature focusing on fluorescent probes for G-quadruplex visualization primarily details research on other derivatives, such as 4-(N,N-dimethylamino)styrene. nih.govcurie.fr At present, there are no specific studies or associated data tables detailing the use, efficacy, or selectivity of this compound for the visualization or selective staining of G-quadruplex structures.

Probes for Protein-Protein Interaction Studies

A comprehensive review of the literature did not uncover research detailing the application of this compound as a fluorescent probe for studying protein-protein interactions. This specific application remains unexplored in the context of this compound.

Mechanisms of Fluorescence Signal Transduction in Probes

Probes incorporating the 4-(N,N-dialkylamino)styrene moiety, such as this compound, primarily utilize intramolecular charge transfer (ICT) as the mechanism for fluorescence signal transduction. This process is characteristic of molecules that contain both an electron-donating group and an electron-accepting group linked by a π-conjugated system. In this case, the N,N-dipropylamino group serves as a potent electron donor, while the styrene (B11656) component acts as the acceptor and conjugated bridge.

Upon photoexcitation, the molecule transitions from a locally excited (LE) state to an ICT state. This transition involves the transfer of electron density from the nitrogen atom of the amino group to the styrene framework. The efficiency and nature of the emission from these states are highly dependent on the conformation of the molecule, particularly the rotation around the C-N bond connecting the amino group to the phenyl ring.

A key model used to describe this phenomenon is the Twisted Intramolecular Charge Transfer (TICT) model. nih.govnih.gov According to this model:

In the ground state, the molecule is mostly planar, allowing for effective π-conjugation.

Upon excitation, an initial LE state is formed, which can de-excite via fluorescence, emitting at a shorter wavelength.

However, in polar solvents or flexible environments, the molecule can undergo torsional rotation around the C-N bond in the excited state. This leads to the formation of a non-planar, highly polar TICT state, where the amino group is perpendicular to the phenyl ring. nih.gov

This TICT state is stabilized by polar environments and has a lower energy level than the LE state. De-excitation from the TICT state is often non-radiative or results in a significantly red-shifted, broad, and weak emission band. nih.govresearchgate.net

The sensitivity of the TICT state's formation to the local environment is the cornerstone of its use in fluorescent probes. Factors such as solvent polarity, viscosity, and the presence of specific analytes can either promote or hinder the twisting motion, leading to a measurable change in the fluorescence quantum yield, lifetime, and emission wavelength. nih.gov For instance, in a highly viscous medium, the intramolecular rotation is restricted, preventing the formation of the non-radiative TICT state and causing an increase in fluorescence intensity—a phenomenon known as fluorescence enhancement. nih.govnih.gov

Chemical Sensor Development and Sensing Mechanisms

The unique photophysical properties of this compound and its analogues make them valuable components in the development of advanced chemical sensors, particularly those based on polymeric materials.

When this compound or similar fluorescent monomers are incorporated into a polymer matrix, they can detect volatile organic compounds (VOCs) through a mechanism known as vapochromism. nih.gov The principle relies on the modulation of the fluorophore's emission by the polymer's physical state, which is altered upon absorption of analyte molecules.

The sensing film is typically created by copolymerizing a small amount of the fluorescent styrene derivative with a bulk monomer, such as styrene, to create a fluorescent polymer. mdpi.comnih.gov In the solid, glassy state of the polymer film, the rigid environment physically constrains the intramolecular rotation of the N,N-dipropylamino group. This steric hindrance suppresses the formation of the non-radiative TICT state, and the film exhibits strong fluorescence. nih.govunipi.it

When the film is exposed to VOCs, the analyte molecules diffuse into and plasticize the polymer matrix. This increases the free volume within the polymer and lowers its microviscosity. unipi.it The more flexible environment allows the excited fluorophore to undergo the torsional relaxation required to form the TICT state, opening up a non-radiative decay pathway. The result is a significant quenching (decrease) of the film's fluorescence intensity, which can be correlated to the concentration of the VOC analyte. nih.govnih.gov The choice of the main polymer matrix is crucial as its interaction with the target analyte (governed by principles such as the Flory-Huggins solution theory) determines the sensitivity and selectivity of the sensor. unipi.itresearchgate.net

The design of responsive polymer-based sensors using this compound focuses on integrating the fluorophore into a stable yet permeable matrix that can interact with target analytes. A common and effective strategy is the synthesis of random copolymers. mdpi.comnih.gov

Key design considerations include:

Monomer Ratio: A low concentration of the fluorescent monomer is typically used relative to the bulk structural monomer (e.g., styrene). This prevents aggregation-caused quenching (ACQ), where fluorophores in close proximity interact and form non-emissive dimers or excimers.

Polymer Matrix Selection: Polystyrene is a common choice due to its good film-forming properties, optical transparency, and chemical stability. The matrix governs the diffusion kinetics of analytes into the film, which influences the sensor's response time. unipi.it

Sensor Fabrication: The resulting fluorescent copolymers can be fabricated into thin films via methods like spin-coating, which produces uniform surfaces ideal for optical measurements. nih.gov Alternatively, electrospinning can be used to create nanofibrous mats. nih.gov This morphology offers an extremely high surface-area-to-volume ratio, enhancing the interaction with vapor-phase analytes and leading to faster response times.

By tailoring these parameters, sensors can be optimized for specific applications, balancing sensitivity, selectivity, response/recovery time, and long-term stability.

Polymers functionalized with this compound can detect specific analytes through distinct fluorescence-based mechanisms, most notably fluorescence quenching and vapochromism.

Future Research Directions and Outlook

Exploration of Novel Derivative Architectures for Enhanced Performance

Future research could fruitfully explore the synthesis and characterization of novel derivatives of 4-(N,N-Dipropylamino)styrene to enhance its performance characteristics for various applications. By modifying the molecular structure, it may be possible to tune the compound's electronic, optical, and physical properties.

One avenue of exploration could involve the copolymerization of this compound with other monomers. This approach can lead to the development of copolymers with a tailored balance of properties, such as solubility, thermal stability, and mechanical strength. For instance, copolymerization with monomers containing electron-withdrawing or electron-donating groups could modulate the electronic properties of the resulting polymer, which is a key factor in applications like organic electronics.

Another area of interest is the synthesis of well-defined polymer architectures, such as block copolymers or star-shaped polymers, incorporating this compound. These complex architectures can lead to unique self-assembly behaviors and the formation of nanostructured materials with ordered domains, which are highly desirable for applications in nanotechnology and advanced materials.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling and simulation techniques offer a powerful tool for the predictive design of new materials based on this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the electronic structure, photophysical properties, and nonlinear optical (NLO) properties of the monomer and its derivatives.

These computational studies can provide valuable insights into how structural modifications at the molecular level influence the macroscopic properties of the material. For example, simulations could predict the impact of different substituent groups on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for designing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, molecular dynamics (MD) simulations could be used to study the morphology and dynamics of polymers containing this compound in the solid state or in solution. This can aid in understanding the structure-property relationships that govern the performance of these materials in various applications.

Integration of this compound into Hybrid Materials

The integration of this compound into hybrid materials represents a promising direction for creating multifunctional composites with synergistic properties. These hybrid materials can be fabricated by combining the organic polymer with inorganic components such as nanoparticles, quantum dots, or metal oxides.

For example, incorporating inorganic nanoparticles into a poly(this compound) matrix could lead to hybrid materials with enhanced mechanical strength, thermal stability, or unique optical and electronic properties. The specific interactions between the polymer and the inorganic component can be tailored to achieve desired functionalities.

Another approach is the surface modification of inorganic materials with polymers derived from this compound. This can improve the compatibility between the organic and inorganic phases and enable the fabrication of well-defined core-shell structures or nanocomposites with controlled morphologies. Such materials could find applications in areas like catalysis, sensing, and biomedical devices.

Development of Multi-Functional Systems Based on Core Properties

The inherent properties of the N,N-dipropylamino group, such as its electron-donating nature, suggest that this compound could serve as a core building block for the development of multi-functional systems. Research in this area would focus on harnessing these intrinsic properties to create materials that can perform multiple tasks.

One potential application is in the development of stimuli-responsive materials. The tertiary amine group can be protonated or quaternized, leading to changes in the polymer's solubility, conformation, and electronic properties. This could be exploited to create materials that respond to changes in pH, temperature, or the presence of specific analytes, making them suitable for use in sensors, drug delivery systems, and smart coatings.

Q & A

Q. How can advanced spectroscopic techniques (e.g., 2D-NMR or X-ray crystallography) resolve structural ambiguities?

- Methodological Answer : 2D-NMR (COSY, HSQC) clarifies coupling between protons and carbons, critical for confirming substituent positions. Single-crystal X-ray diffraction provides absolute configuration but requires high-purity crystals. For unstable derivatives, cryogenic NMR or matrix-assisted laser desorption/ionization (MALDI) may be alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.